Metoprolol dimer-d10
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Overview
Description
Metoprolol dimer-d10 is a deuterium-labeled compound derived from metoprolol, a beta-blocker commonly used in the treatment of cardiovascular conditions such as hypertension and angina . The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of metoprolol enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metoprolol dimer-d10 involves the incorporation of deuterium into the metoprolol molecule. One common method is the hydrogenation of metoprolol in the presence of a deuterium source, such as deuterium gas or deuterated solvents, using a palladium-carbon catalyst . This process replaces hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure efficient hydrogenation and deuterium incorporation . The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Metoprolol dimer-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound back to its parent compound, metoprolol.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Metoprolol dimer-d10 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Employed in research on cellular uptake and distribution of beta-blockers.
Medicine: Utilized in clinical studies to understand the effects of deuterium substitution on drug efficacy and safety.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Metoprolol dimer-d10 exerts its effects by selectively inhibiting beta-1 adrenergic receptors in cardiac cells. This inhibition reduces cardiac output by decreasing heart rate and contractility, leading to lower blood pressure and reduced oxygen demand by the heart . The deuterium substitution enhances the stability and metabolic profile of the compound, potentially leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Metoprolol: The parent compound, commonly used in cardiovascular treatments.
Atenolol: Another beta-blocker with similar therapeutic uses.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness
Metoprolol dimer-d10 is unique due to the incorporation of deuterium, which enhances its pharmacokinetic and metabolic properties. This makes it a valuable tool in research and potentially offers improved therapeutic benefits compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C27H41NO6 |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-1-[4-(2-methoxyethyl)phenoxy]-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]propan-2-ol |
InChI |
InChI=1S/C27H41NO6/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4/h5-12,21,24-25,29-30H,13-20H2,1-4H3/i17D2,18D2,19D2,20D2,24D,25D |
InChI Key |
FPFJXNCXQDHWGC-YXINZGOPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)N(C(C)C)C([2H])([2H])C([2H])(C([2H])([2H])OC2=CC=C(C=C2)CCOC)O |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O |
Origin of Product |
United States |
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